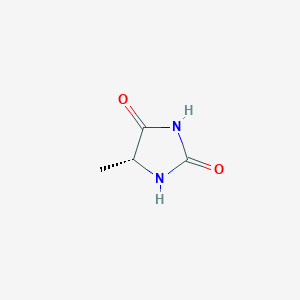

(R)-5-METHYLHYDANTOIN

Descripción general

Descripción

5-Metilhidantoína-(D) es un derivado de la hidantoína, un compuesto orgánico heterocíclico. Las hidantoínas son conocidas por sus diversas aplicaciones en medicina, agricultura y la industria química.

Métodos De Preparación

5-Metilhidantoína-(D) se puede sintetizar utilizando varios métodos. Un método común es la síntesis de hidantoína de Urech, que involucra la reacción del sulfato de alanina con cianato de potasio . Este método es similar a las rutas modernas que utilizan cianatos de alquilo y arilo. La producción industrial a menudo involucra la condensación de aminoácidos con cianatos e isocianatos .

Análisis De Reacciones Químicas

5-Metilhidantoína-(D) experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticonvulsant Activity : Hydantoin derivatives, including (R)-5-Methylhydantoin, have been studied for their anticonvulsant properties. Research indicates that these compounds can modulate neuronal excitability and are being explored as potential treatments for epilepsy .

- Antiviral Properties : this compound has shown promise in antiviral applications. A related compound, 5-(3,4-dichlorophenyl)methylhydantoin, was found to inhibit poliovirus replication by blocking both the assembly of the virus and post-synthetic cleavages of viral proteins . This suggests that this compound may share similar mechanisms worth investigating.

- Cancer Research : Some hydantoin derivatives are being evaluated for their cytotoxic effects against cancer cells. Studies have indicated that these compounds may serve as carrier ligands for the synthesis of platinum and palladium complexes with potential anticancer activity .

Biochemical Applications

- Enzyme Inhibition : this compound has been investigated as an inhibitor of various enzymes, including glycogen synthase kinase-3 (GSK-3), which plays a critical role in numerous cellular processes. Compounds derived from hydantoins have demonstrated significant inhibitory activity against GSK-3β, suggesting potential therapeutic applications in diseases such as Alzheimer's .

- Neuropharmacology : The compound's interaction with serotonin receptors has been highlighted in studies focusing on cognitive enhancement and mood regulation. Its potential to act as a 5-HT6 receptor ligand opens avenues for treating psychiatric disorders and cognitive impairments associated with aging .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have indicated that certain hydantoin derivatives may exhibit adverse effects at high doses; thus, understanding the dose-response relationship is crucial for its application in pharmacotherapy .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticonvulsant | Rajic et al., 2006 | Demonstrated anticonvulsant activity in animal models |

| Antiviral | PubMed, 2000 | Inhibited poliovirus replication through multiple mechanisms |

| Cancer Research | Bakalova et al., 2008 | Potential cytotoxic effects when used as a ligand for metal complexes |

| Enzyme Inhibition | MDPI, 2024 | Significant inhibition of GSK-3β activity |

| Neuropharmacology | MDPI, 2019 | Potential cognitive enhancement effects via serotonin receptor modulation |

Mecanismo De Acción

El mecanismo de acción de 5-Metilhidantoína-(D) involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la morfogénesis viral y la síntesis de ARN, lo que explica sus propiedades antivirales . También actúa como antioxidante, protegiendo contra el estrés oxidativo y la inflamación .

Comparación Con Compuestos Similares

5-Metilhidantoína-(D) se puede comparar con otros derivados de la hidantoína como la 1-metilhidantoína y la 5,5-dimetilhidantoína. Si bien todos estos compuestos comparten una estructura central similar, 5-Metilhidantoína-(D) es única debido a sus sustituyentes específicos y las propiedades resultantes . Otros compuestos similares incluyen la fenitoína, que se utiliza como anticonvulsivo, y la dantrolena, un relajante muscular .

Actividad Biológica

(R)-5-Methylhydantoin is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, antiproliferative effects, anti-inflammatory properties, and potential applications in drug design.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Urech synthesis, which involves the reaction of potassium cyanate with amino acids. The structural configuration of this compound plays a crucial role in its biological activity, particularly the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring .

2. Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines. The compound has shown promising results in vitro:

| Cell Line | IC50 (µmol/L) | Activity Level |

|---|---|---|

| HepG2 (Liver) | 15–35 | Moderate |

| A2780 (Ovarian) | >50 | Insignificant |

| MCF7 (Breast) | 4.5 | Potent |

In particular, this compound exhibited potent cytotoxicity against the MCF7 breast adenocarcinoma cell line with an IC50 value of 4.5 µmol/L. In contrast, it showed moderate activity against HepG2 cells and negligible effects on A2780 cells .

3. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays. One study demonstrated that derivatives of 1-methylhydantoin could significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 cells stimulated by lipopolysaccharides (LPS). The inhibition rates were measured as follows:

| Compound | TNF-α Inhibition Rate (%) | IL-1β Inhibition Rate (%) |

|---|---|---|

| Compound 2 | 45 ± 5 | 40 ± 4 |

| Compound 4 | 50 ± 6 | 48 ± 5 |

These results indicate that modifications to the hydantoin structure can enhance its anti-inflammatory activity .

4. Mechanistic Insights

The mechanism behind the biological activities of this compound involves its interaction with various cellular pathways. For instance, studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 37 ± 4 |

| COX-2 | 126 ± 12 |

These findings highlight the potential of this compound as a therapeutic agent for inflammatory conditions .

5. Case Studies and Applications

Several case studies have documented the efficacy of hydantoin derivatives, including this compound, in treating various diseases:

- Cancer Treatment : A study demonstrated that compounds derived from hydantoins could selectively induce apoptosis in cancer cells while sparing normal cells.

- Anti-inflammatory Drugs : Research has shown that hydantoins can serve as scaffolds for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

Propiedades

IUPAC Name |

(5R)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364603 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-68-7 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.